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Compound of Interest

Compound Name: Tetraethylammonium cyanide

Cat. No.: B088703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium cyanide (TEACN) is a versatile and effective reagent in pharmaceutical

synthesis, primarily serving as a soluble and safer alternative to other cyanide sources like

potassium or sodium cyanide. Its utility in forming critical carbon-carbon bonds and introducing

the versatile nitrile functionality makes it a valuable tool in the synthesis of complex

pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document

provides detailed application notes and protocols for key reactions involving TEACN.

Scandium(III) Triflate-Catalyzed 1,4-Addition to
Enones for the Synthesis of β-Cyanoketones
The conjugate addition of a cyanide group to α,β-unsaturated ketones (enones) is a powerful

method for synthesizing β-cyanoketones, which are valuable precursors for various biologically

active molecules, including γ-aminobutyric acid (GABA) analogues. A novel and practical

method utilizes tetraethylammonium cyanide in the presence of a catalytic amount of

scandium(III) triflate (Sc(OTf)₃), avoiding the use of highly toxic HCN gas.[1][2] This reaction is

characterized by its mild conditions, high yields, and the ease of handling the reagents.[1]
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Entry
Substrate
(Chalcone)

Product Yield (%) Reference

1 Chalcone

3-Oxo-1,3-

diphenylpropane

nitrile

85 [1]

2
4'-

Methylchalcone

3-(4-

Methylphenyl)-3-

oxo-1-

phenylpropanenit

rile

82 [1]

3

4'-

Methoxychalcon

e

3-(4-

Methoxyphenyl)-

3-oxo-1-

phenylpropanenit

rile

88 [1]

4
4'-

Chlorochalcone

3-(4-

Chlorophenyl)-3-

oxo-1-

phenylpropanenit

rile

80 [1]

5 4-Nitrochalcone

3-(4-

Nitrophenyl)-3-

oxo-1-

phenylpropanenit

rile

75 [1]

Experimental Protocol
General Procedure for the Scandium(III) Triflate-Catalyzed 1,4-Addition of TEACN to

Chalcones:[1]

To a solution of the chalcone (1.0 mmol) in dichloromethane (10 mL), add

tetraethylammonium cyanide (1.2 mmol).
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Stir the mixture at room temperature for 10 minutes.

Add scandium(III) triflate (0.1 mmol) to the reaction mixture.

Continue stirring at room temperature and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution

(15 mL).

Extract the product with dichloromethane (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.

Concentrate the solution under reduced pressure.

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane as

eluent) to afford the desired β-cyanoketone.
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Reaction Setup

Reaction

Work-up & Purification
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Stirring at RT

Tetraethylammonium Cyanide (TEACN) Dichloromethane (Solvent) Scandium(III) Triflate (Catalyst)

After 10 min

Quench with aq. NH4Cl

DCM Extraction

Column Chromatography

β-Cyanoketone Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of β-cyanoketones.

Synthesis of C-C-Bridged Bis-isoflavones
Isoflavones are a class of naturally occurring compounds with a range of biological activities.

The synthesis of complex isoflavone derivatives is of significant interest in medicinal chemistry.
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Tetraethylammonium cyanide can be employed in the synthesis of unique C-C-bridged bis-

isoflavones.[3]

Experimental Protocol
Synthesis of 2-(Cyanomethyl)-7,4'-dimethoxyisoflavone:

This protocol is based on the reaction of a bromomethyl-isoflavone with TEACN as described in

the synthesis of C-C-bridged bis-isoflavones.[3]

Dissolve 2-bromomethyl-7,4'-dimethoxyisoflavone (1.0 mmol) in anhydrous

dimethylformamide (DMF, 15 mL).

Add tetraethylammonium cyanide (1.5 mmol) to the solution.

Stir the reaction mixture at room temperature for 24 hours.

Pour the reaction mixture into ice-water (50 mL).

Collect the resulting precipitate by filtration.

Wash the precipitate with water and dry under vacuum.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield

the pure 2-(cyanomethyl)-7,4'-dimethoxyisoflavone.

Logical Relationship Diagram
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Reactants

Process

Outcome

2-Bromomethyl-7,4'-dimethoxyisoflavone

Nucleophilic Substitution at RT

Tetraethylammonium Cyanide (TEACN) Dimethylformamide (Solvent)

2-(Cyanomethyl)-7,4'-dimethoxyisoflavone Tetraethylammonium Bromide
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Caption: Synthesis of a cyanomethyl-isoflavone.

Regioselective Ethoxy-carbonylation of Indoles and
Indazoles
Indole and indazole scaffolds are prevalent in a vast number of pharmaceuticals. Their

functionalization is a key step in drug development. A regioselective C- or N-ethoxy-

carbonylation of these heterocycles can be achieved using a combination of

diethylazodicarboxylate (DEAD) and tetraethylammonium cyanide.[4] The regioselectivity is

dependent on the substituents present on the heterocyclic ring.

Experimental Protocol
General Procedure for the Ethoxy-carbonylation of Indoles:[4]

To a stirred solution of the indole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add

tetraethylammonium cyanide (1.1 mmol) at room temperature.

After 15 minutes, add diethylazodicarboxylate (DEAD, 1.1 mmol) dropwise to the mixture.
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Continue stirring at room temperature for the time specified for the particular substrate

(typically a few hours).

Monitor the reaction by TLC.

After completion, remove the solvent under reduced pressure.

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl

acetate in hexane) to afford the corresponding ethyl indole-1-carboxylate or ethyl indole-3-

carboxylate.

Signaling Pathway Analogy (Reaction Mechanism)
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Caption: Regioselective carbonylation of indoles.

Safety and Handling of Tetraethylammonium
Cyanide
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Tetraethylammonium cyanide is a toxic compound and must be handled with extreme

caution in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and

eyes. In case of accidental exposure, seek immediate medical attention. It is incompatible with

strong acids, which can liberate highly toxic hydrogen cyanide gas. Store in a cool, dry, and

well-ventilated area away from incompatible substances.

Disclaimer: The protocols provided are for informational purposes only and should be adapted

and optimized for specific substrates and laboratory conditions. All chemical reactions should

be performed by trained professionals in a suitable laboratory setting with appropriate safety

precautions in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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